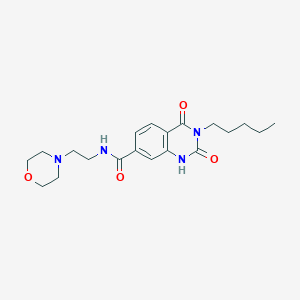
N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide, also known as PD153035, is a small molecule inhibitor that specifically targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the late 1990s and has since been extensively studied for its potential in cancer treatment.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide involves the reaction of 2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxylic acid with N-(2-chloroethyl)morpholine followed by amidation with ammonia.
Starting Materials
2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxylic acid, N-(2-chloroethyl)morpholine, Ammonia
Reaction
Step 1: React 2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxylic acid with thionyl chloride to form the corresponding acid chloride., Step 2: React the acid chloride with N-(2-chloroethyl)morpholine in the presence of triethylamine to form N-(2-chloroethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide., Step 3: React N-(2-chloroethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide with ammonia in the presence of a palladium catalyst to form N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide.
作用机制
N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide specifically targets the EGFR tyrosine kinase, which is a key player in several signaling pathways that regulate cell growth and survival. When EGFR is activated by ligand binding, it undergoes autophosphorylation, leading to the activation of downstream signaling pathways. N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide binds to the ATP-binding site of EGFR, preventing its activation and downstream signaling.
生化和生理效应
Inhibition of EGFR by N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits cell proliferation and migration, which are key processes involved in cancer progression. N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide has also been shown to enhance the efficacy of radiation therapy in cancer cells.
实验室实验的优点和局限性
N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide is a highly specific inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR in cancer progression. However, its potency and specificity may vary depending on the cell type and experimental conditions. Additionally, N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide has relatively low solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide. One area of interest is the development of more potent and specific EGFR inhibitors based on the structure of N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide. Another area of interest is the identification of biomarkers that can predict response to EGFR inhibitors like N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide. Finally, there is ongoing research on the use of N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide in combination with other cancer therapies, such as chemotherapy and immunotherapy.
科学研究应用
N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell proliferation and survival.
属性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-2-3-4-8-24-19(26)16-6-5-15(14-17(16)22-20(24)27)18(25)21-7-9-23-10-12-28-13-11-23/h5-6,14H,2-4,7-13H2,1H3,(H,21,25)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZUYBUGIZFRHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3CCOCC3)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2898397.png)
![2-((2-fluorobenzyl)thio)-5-(4-hydroxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2898398.png)
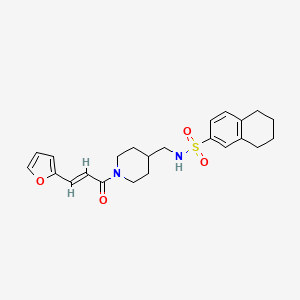
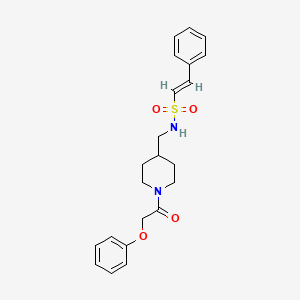
![Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2898405.png)

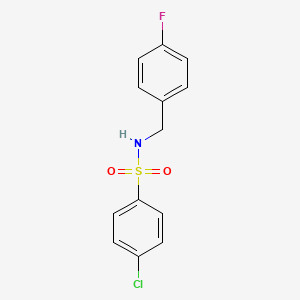

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2898410.png)
![8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)
![5-Methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2898414.png)
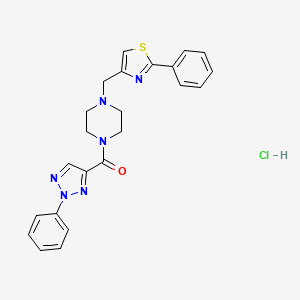

![2-Methyl-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2898419.png)